molecular formula C16H19NO2 B8010941 benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate

benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate

Cat. No.: B8010941
M. Wt: 257.33 g/mol
InChI Key: MBZYIFUYTZHCSF-UHFFFAOYSA-N
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Description

Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate is a chemical compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . This compound is known for its unique structural features, which include a hexahydro-isoindole core and a benzyl ester group. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylic acid, while reduction can produce benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-methanol .

Scientific Research Applications

Benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets. The benzyl ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The hexahydro-isoindole core may also play a role in binding to biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl 1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-16(19-12-13-6-2-1-3-7-13)17-10-14-8-4-5-9-15(14)11-17/h1-7,14-15H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZYIFUYTZHCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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